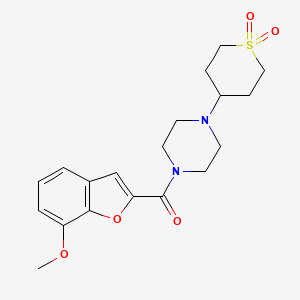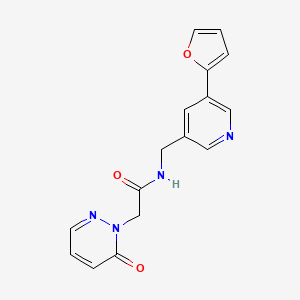![molecular formula C17H17N3O7 B2682287 Ethyl 4-[(6-nitro-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate CAS No. 325779-23-5](/img/structure/B2682287.png)
Ethyl 4-[(6-nitro-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(6-nitro-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate, also known as ONC201, is a small molecule compound that has shown promising anti-cancer properties in preclinical studies. It was first synthesized by researchers at the Fox Chase Cancer Center in Philadelphia, USA.
科学的研究の応用
Antibacterial Agent Synthesis
A study by Matsumoto et al. (1984) investigated 1,4-dihydro-4-oxopyridinecarboxylic acids as antibacterial agents. They synthesized compounds with various substituents, including those similar to Ethyl 4-[(6-nitro-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate, and evaluated their antibacterial activities. This research is significant in the context of developing new antibacterial agents (Matsumoto et al., 1984).
Structural Analysis in Metal Complexes
Prakash et al. (2014) conducted a structural analysis of complexes formed by a piperazine derivative (ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate) with Ni(II), Zn(II), and Cd(II). Their study involved spectroscopic and DFT techniques, which can be relevant for understanding the structural properties of similar compounds like this compound in metal complex formation (Prakash et al., 2014).
Novel Carbonylation Reactions
Ishii et al. (1997) explored the rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene, leading to novel carbonylation at a C−H bond in the piperazine ring. This research provides insights into innovative chemical reactions involving piperazine derivatives, potentially applicable to compounds like this compound (Ishii et al., 1997).
作用機序
Target of Action
The compound belongs to the class of coumarins , which are known to interact with a variety of biological targets.
Biochemical Pathways
Coumarins are involved in a variety of biochemical pathways due to their diverse biological activities. They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Pharmacokinetics
Coumarins are generally well absorbed and can undergo extensive metabolism in the body .
Result of Action
Coumarins have been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
特性
IUPAC Name |
ethyl 4-(6-nitro-2-oxochromene-3-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O7/c1-2-26-17(23)19-7-5-18(6-8-19)15(21)13-10-11-9-12(20(24)25)3-4-14(11)27-16(13)22/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVYOEMTSDIISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(adamantane-1-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2682204.png)
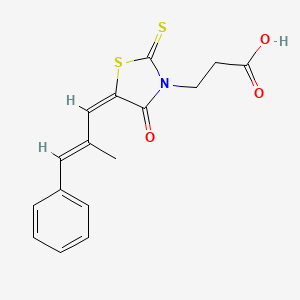
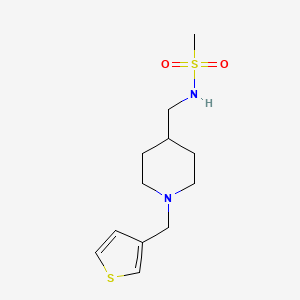
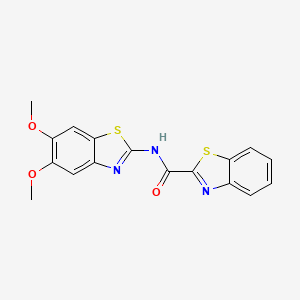




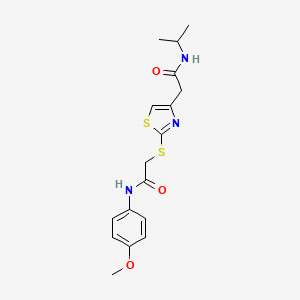
![4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride](/img/structure/B2682218.png)
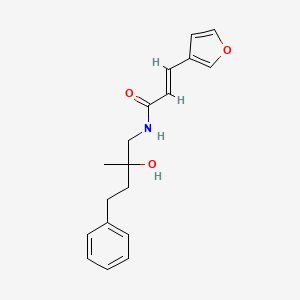
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2682222.png)
